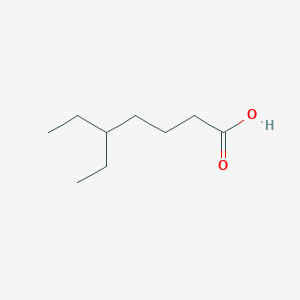
5-Ethylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a carboxyl (-COOH) functional group attached to a heptane chain with an ethyl substituent at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
5-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the malonic ester synthesis can be employed to prepare carboxylic acids from alkyl halides, lengthening the carbon chain by two atoms . Another method involves the oxidation of alkenes, such as the oxidation of cyclohexene to adipic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of alkenes followed by oxidation. For example, propylene can be hydroformylated to produce butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to 2-ethylhexanal, which is subsequently oxidized to yield this compound .
化学反応の分析
Types of Reactions
5-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to primary alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Ethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
作用機序
The mechanism of action of 5-Ethylheptanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with voltage-gated ion channels, enhancing or inhibiting their function . Additionally, it can affect the balance between neuronal excitation and inhibition by modulating neurotransmitter systems .
類似化合物との比較
Similar Compounds
Heptanoic acid: A carboxylic acid with a similar structure but without the ethyl substituent.
2-Ethylhexanoic acid: Another carboxylic acid with an ethyl group at the second position of the hexane chain.
5-Methylheptanoic acid: Similar structure with a methyl group at the fifth position instead of an ethyl group.
Uniqueness
5-Ethylheptanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
5-ethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(4-2)6-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChIキー |
MDXWSWRGHHKMCH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


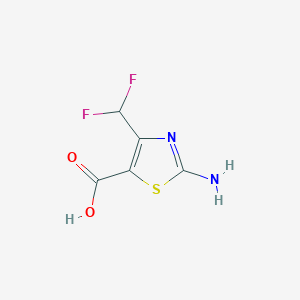
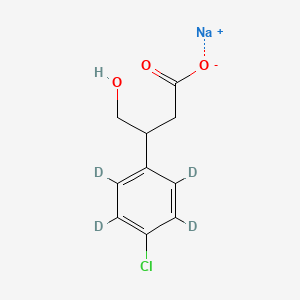
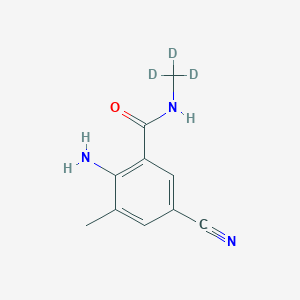
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
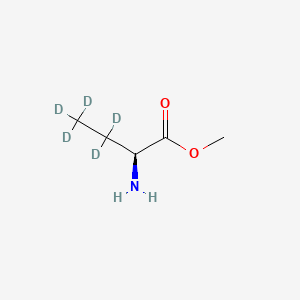
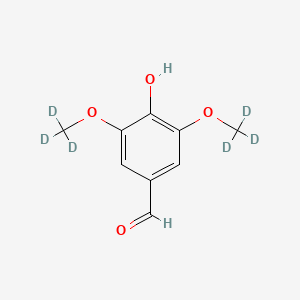

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
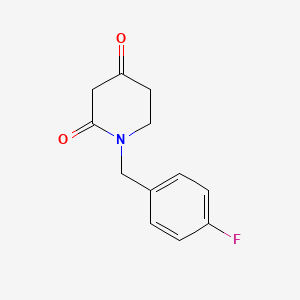
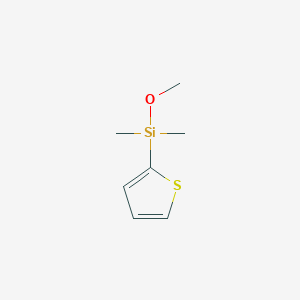
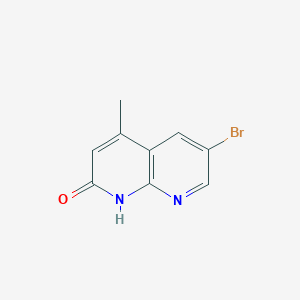
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)


